ZXH-4-137

Targeted Protein Degradation BRD4 Degrader Apoptosis Assay

BET bromodomain inhibitors like (+)-JQ1 only block binding; they do not eliminate BRD4 protein. ZXH-4-137 (dBET1) is a first-generation CRBN-recruiting PROTAC that induces proteasomal degradation of BRD4, producing sustained loss of function. • Superior potency: IC50 0.14 μM vs. 1.1 μM for (+)-JQ1 in MV4;11 AML cells • Exceptional selectivity: only 6 of 7,429 quantified proteins affected • Validated in vivo: Cmax 392 nM at 50 mg/kg IP; supports xenograft transition Supplied ≥98% pure with full analytical documentation. For R&D use only.

Molecular Formula C47H60N6O9S
Molecular Weight 885.1 g/mol
Cat. No. B12426654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZXH-4-137
Molecular FormulaC47H60N6O9S
Molecular Weight885.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O
InChIInChI=1S/C47H60N6O9S/c1-28(30-18-20-31(21-19-30)40-29(2)48-27-63-40)49-43(58)35-25-32(54)26-52(35)46(61)41(47(3,4)5)50-37(55)17-12-10-8-6-7-9-11-13-24-62-36-16-14-15-33-39(36)45(60)53(44(33)59)34-22-23-38(56)51-42(34)57/h14-16,18-21,27-28,32,34-35,41,54H,6-13,17,22-26H2,1-5H3,(H,49,58)(H,50,55)(H,51,56,57)/t28-,32+,34?,35-,41+/m0/s1
InChIKeyUGUKTSSDXKQLTH-KBUFTDGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dBET1: A Potent and Highly Selective CRBN-Based PROTAC for BRD4 Degradation in Cancer Research


(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide, commonly known as dBET1, is a first-generation, cereblon (CRBN)-recruiting Proteolysis Targeting Chimera (PROTAC) [1]. It is a heterobifunctional molecule that links the pan-BET bromodomain inhibitor (+)-JQ1 to a thalidomide-derived E3 ligase ligand, thereby hijacking the ubiquitin-proteasome system to induce the selective degradation of BET family proteins, primarily BRD4 [1]. dBET1 is a foundational research tool used to investigate the therapeutic potential of targeted protein degradation (TPD) in hematological and solid malignancies [2].

Mechanism CRBN-recruiting PROTAC degrader
Target BRD4-selective degradation
Workflow Targeted protein degradation (TPD) studies
Model context In vitro & in vivo BRD4 functional assays

Why dBET1 Cannot Be Substituted by Pan-BET Inhibitors or Other PROTACs Without Careful Validation


Substituting dBET1 with a generic pan-BET inhibitor like (+)-JQ1 or even a more modern PROTAC like dBET6 or MZ1 will not produce equivalent experimental outcomes. The mode of action is fundamentally different: dBET1 catalyzes the proteasomal degradation of BRD4, leading to a more profound and sustained loss of function than mere bromodomain inhibition, as evidenced by superior apoptosis induction and a distinct global proteomic footprint [1]. Furthermore, each PROTAC molecule, due to variations in linker length, E3 ligase ligand, and ternary complex geometry, exhibits unique degradation kinetics, selectivity profiles within the BET family, and pharmacokinetic properties [2][3]. For example, while dBET1 is selective for BRD4 over thousands of off-target proteins, its degradation of other BET family members (BRD2, BRD3) is less pronounced than with MZ1, a critical distinction for researchers aiming to study BRD4-specific functions [2][3].

Mode of action
PROTAC-mediated degradation vs. bromodomain inhibition may shift functional readouts and response duration.
BET family profile
dBET1 preferentially degrades BRD4; other PROTACs (e.g., MZ1) may show broader BET degradation, altering phenotype interpretation.
Ternary complex geometry
Linker and E3 ligand variations alter degradation kinetics, selectivity, and PK — profiles may not transfer directly without re-validation.

Quantitative Evidence for Selecting dBET1: Comparative Efficacy, Selectivity, and In Vivo Data


Superior Induction of Apoptosis vs. Parental Bromodomain Inhibitor (+)-JQ1

dBET1 induces a significantly more potent apoptotic response in MV4;11 acute myeloid leukemia (AML) cells compared to an equivalent concentration of its parental bromodomain inhibitor, (+)-JQ1. This enhanced efficacy is a direct consequence of target degradation rather than mere inhibition [1].

Apoptosis induction
Head-to-head
~4× higher caspase activation vs (+)-JQ1
Supports degradation-dependent apoptosis context
MV4;11, 24 h, 100 nM, Caspase-Glo 3/7
Targeted Protein Degradation BRD4 Degrader Apoptosis Assay Leukemia

Potent and Selective Anti-Proliferative Activity in Cancer Cells Compared to (+)-JQ1

In MV4;11 cells, dBET1 exhibits a markedly lower half-maximal inhibitory concentration (IC50) for suppressing cell proliferation relative to the inhibitor (+)-JQ1, underscoring the enhanced cellular potency achieved through the PROTAC degradation mechanism [1].

Anti-proliferative
Head-to-head
IC50 0.14 μM vs (+)-JQ1 1.1 μM (~8× more potent)
Supports degradation-driven proliferation block
MV4;11, 24 h, ATP assay
Cell Proliferation IC50 Comparison PROTAC vs Inhibitor MV4;11

Exquisite Proteome-Wide Selectivity Profile

Global expression proteomics analysis confirms that dBET1 is a highly selective degrader. Among 7,429 quantified proteins, only a handful—specifically MYC, PIM1, and BET family members BRD2, BRD3, and BRD4—show significantly altered expression, establishing a clean and predictable cellular response profile [1].

Proteome-wide selectivity
Reported
6 of 7,429 proteins affected (0.08%)
Supports high target-specificity interpretation
MV4;11, 250 nM, 2 h, SILAC MS
Proteomics Selectivity Off-Target Effects BET Family

Validated In Vivo Pharmacokinetic (PK) Profile in Murine Models

dBET1 has a well-characterized pharmacokinetic profile in mice, enabling researchers to design in vivo efficacy studies with confidence. Key PK parameters have been established for a common intraperitoneal (IP) dosing regimen, confirming adequate drug exposure at the target site [1].

In vivo PK profile
Reported
Cmax 392 nM, t1/2 6.7 h, AUClast 2109 h·ng/mL
Supports exposure-model validation
Mouse xenograft, 50 mg/kg IP
Pharmacokinetics In Vivo Drug Exposure Mouse Model

Benchmarking for Next-Generation PROTAC Development

dBET1 serves as a crucial benchmark molecule in medicinal chemistry for developing improved BRD4 degraders. Its baseline degradation potency (DC50) and poor membrane permeability are used to quantitatively validate the success of new analog designs, such as those incorporating branched esters to enhance permeability and activity [1].

Benchmark DC50
Head-to-head
dBET1 DC50 84 nM; next-gen analogs 16–19 nM
Supports quantitative PROTAC optimization
HiBiT-BRD4 assay, HEK293T
PROTAC Optimization Membrane Permeability DC50 Comparison Chemical Biology

Validated Research Applications and Procurement Scenarios for dBET1


Investigating BRD4-Specific Functions in Hematological Malignancies

Researchers studying acute myeloid leukemia (AML) or other hematological cancers should select dBET1 for cell-based assays requiring rapid and selective depletion of BRD4. Its superior induction of apoptosis and potent anti-proliferative activity (IC50 = 0.14 μM) in MV4;11 cells, compared to the inhibitor (+)-JQ1 (IC50 = 1.1 μM), provide a robust window for observing functional consequences [1]. The well-documented in vivo PK profile (Cmax = 392 nM at 50 mg/kg IP) also supports the transition to xenograft studies .

Proteomic Studies of BET Degradation Consequences

dBET1 is the compound of choice for proteomics experiments aimed at identifying the immediate and specific downstream effects of BRD4 loss. Its exceptional selectivity—affecting only 6 out of 7,429 quantified proteins—provides a clean, high-confidence dataset with minimal confounding off-target activity [1]. This makes it an ideal tool for mapping BRD4-dependent pathways and validating new target engagement biomarkers.

Benchmarking and Validating Novel PROTAC Compounds

dBET1 is a required reference standard for medicinal chemistry groups developing next-generation BET degraders. Its well-defined degradation potency (DC50 = 84 nM in HiBiT assays) and established limitations in membrane permeability make it the perfect baseline comparator to quantify the performance gains of new analogs [1]. Any improvement in potency, selectivity, or pharmacokinetics can be directly and quantitatively assessed against this validated benchmark.

Application
Selection Property
Validation Focus
BRD4 functional studies in hematologic cancer models
Degradation-dependent apoptosis induction
Caspase activation and proliferation endpoints
Proteomic mapping of BRD4-dependent pathways
Proteome-wide selectivity
Confirmation of minimal off-target degradation
Benchmarking next-generation PROTACs
Reference DC50 and permeability profile
Quantitative comparison of degradation potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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